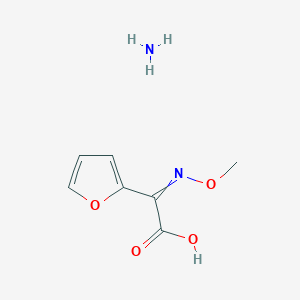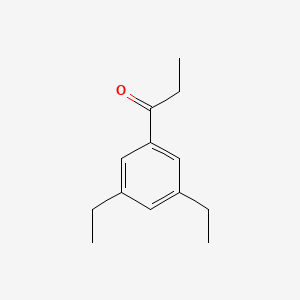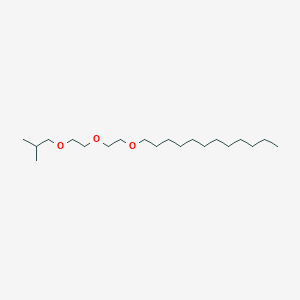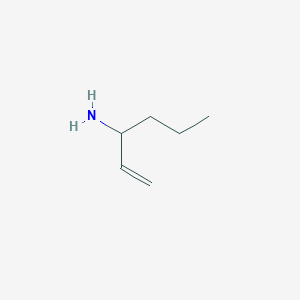
1-Vinyl-butyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-butyl-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a vinyl group attached to a butylamine chain
Preparation Methods
1-Vinyl-butyl-amine can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with acetylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the vinyl group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Vinyl-butyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Vinyl-butyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Vinyl-butyl-amine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-Vinyl-butyl-amine can be compared with other similar compounds such as:
Butylamine: Lacks the vinyl group, leading to different chemical reactivity and applications.
Vinylamine: Lacks the butyl chain, resulting in different physical and chemical properties.
Ethyl-vinyl-amine: Has a shorter alkyl chain, affecting its solubility and reactivity. The uniqueness of this compound lies in its combination of a vinyl group and a butylamine chain, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
4181-11-7 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
hex-1-en-3-amine |
InChI |
InChI=1S/C6H13N/c1-3-5-6(7)4-2/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
WYAKBMRDDZSEPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


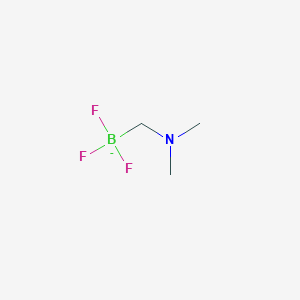
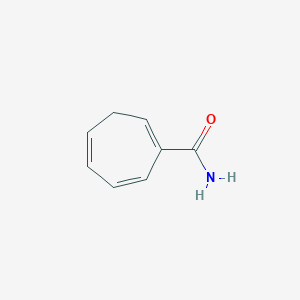


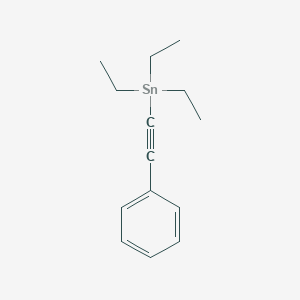
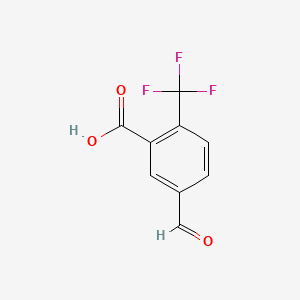

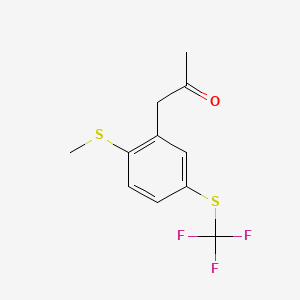
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)


